1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a piperazine derivative that has a unique chemical structure, which makes it a suitable candidate for various research studies.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine is not yet fully understood. However, some studies suggest that the compound may act as an inhibitor of certain enzymes and receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in the body. Some of the primary effects include:
1. Antioxidant activity: The compound has been shown to have antioxidant activity, which may help protect cells from oxidative damage.
2. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity, which may help reduce inflammation in the body.
3. Neuroprotective activity: The compound has been shown to have neuroprotective activity, which may help protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has several advantages and limitations for lab experiments. Some of the primary advantages include:
1. High purity: The compound can be synthesized with high purity, which makes it suitable for various research studies.
2. Stability: The compound is stable under various conditions, which makes it suitable for long-term studies.
3. Low toxicity: The compound has low toxicity, which makes it safe for use in various research studies.
Some of the limitations of the compound include:
1. Limited solubility: The compound has limited solubility in water, which may limit its use in certain studies.
2. Limited availability: The compound is not widely available, which may make it difficult to obtain for certain studies.
3. Limited research: The compound has not been extensively studied, which may limit its potential applications in various research areas.
Future Directions
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine. Some of the primary future directions include:
1. Medicinal Chemistry: Further research is needed to explore the potential therapeutic applications of the compound, including its effects on different diseases and conditions.
2. Pharmacology: Further research is needed to explore the pharmacological properties of the compound, including its effects on different receptors and enzymes in the body.
3. Biochemistry: Further research is needed to explore the biochemical effects of the compound, including its effects on the metabolism of different compounds in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has been extensively studied for its potential therapeutic applications, pharmacological properties, and biochemical effects. Further research is needed to explore the full potential of this compound in various research areas.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine involves the reaction of 4-fluorobenzoyl chloride with 4-nitrobenzylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential applications in various scientific research areas. Some of the primary research areas where this compound has been used include:
1. Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Pharmacology: The compound has also been studied for its pharmacological properties, including its effects on different receptors and enzymes in the body.
3. Biochemistry: This compound has been used in various biochemical studies, including its effects on the metabolism of different compounds in the body.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-5-3-15(4-6-16)18(23)21-11-9-20(10-12-21)13-14-1-7-17(8-2-14)22(24)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAUFRCMBUQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.